

(S)-2-Aminonon-8-enoic acid structural formula

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Compound of Interest

Compound Name: (S)-2-Aminonon-8-enoic acid

Cat. No.: B3030585

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An In-depth Technical Guide to **(S)-2-Aminonon-8-enoic Acid**: A Versatile Building Block for Modern Drug Discovery

Introduction

In the landscape of modern pharmaceutical development and chemical biology, the strategic use of non-proteinogenic, or "unnatural," amino acids has become a cornerstone of innovation. These unique molecular entities serve as powerful tools to modulate the pharmacological profiles of peptide-based therapeutics, act as chiral scaffolds for complex molecule synthesis, and function as precision probes for exploring biological systems.^[1] Among this diverse class of compounds, **(S)-2-Aminonon-8-enoic acid** emerges as a particularly noteworthy building block, distinguished by its unique combination of an α -amino acid core, defined (S)-stereochemistry, a flexible aliphatic spacer, and a chemically addressable terminal alkene.

The incorporation of unnatural amino acids into peptide structures can confer significant advantages, including enhanced metabolic stability, constrained and predictable conformations, and improved potency.^[1] The versatility of these building blocks has propelled their use in cutting-edge applications, from peptide-based pharmaceuticals to the site-specific construction of antibody-drug conjugates (ADCs).^[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the structural properties, plausible enantioselective synthetic strategies, and high-value applications of **(S)-2-Aminonon-8-enoic acid**.

Part 1: Molecular Profile and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in research and development. This section delineates the structural and physicochemical attributes of **(S)-2-Aminonon-8-enoic acid**.

Structural Formula and Stereochemistry

(S)-2-Aminonon-8-enoic acid is a chiral α -amino acid. Its structure is defined by a nine-carbon backbone featuring a carboxylic acid and an amine group attached to the alpha-carbon (C2). The stereochemistry at this chiral center is designated as (S) according to the Cahn-Ingold-Prelog priority rules. A terminal double bond is located between C8 and C9, providing a key functional handle for subsequent chemical modifications.

Caption: 2D Structural Formula of **(S)-2-Aminonon-8-enoic acid**.

Physicochemical Data Summary

The key identifiers and computed properties of **(S)-2-Aminonon-8-enoic acid** are summarized below. These parameters are critical for database searches, regulatory documentation, and computational modeling of its behavior.

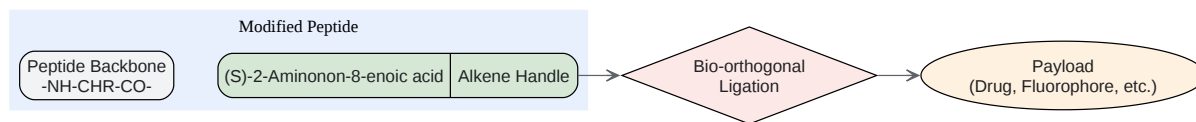
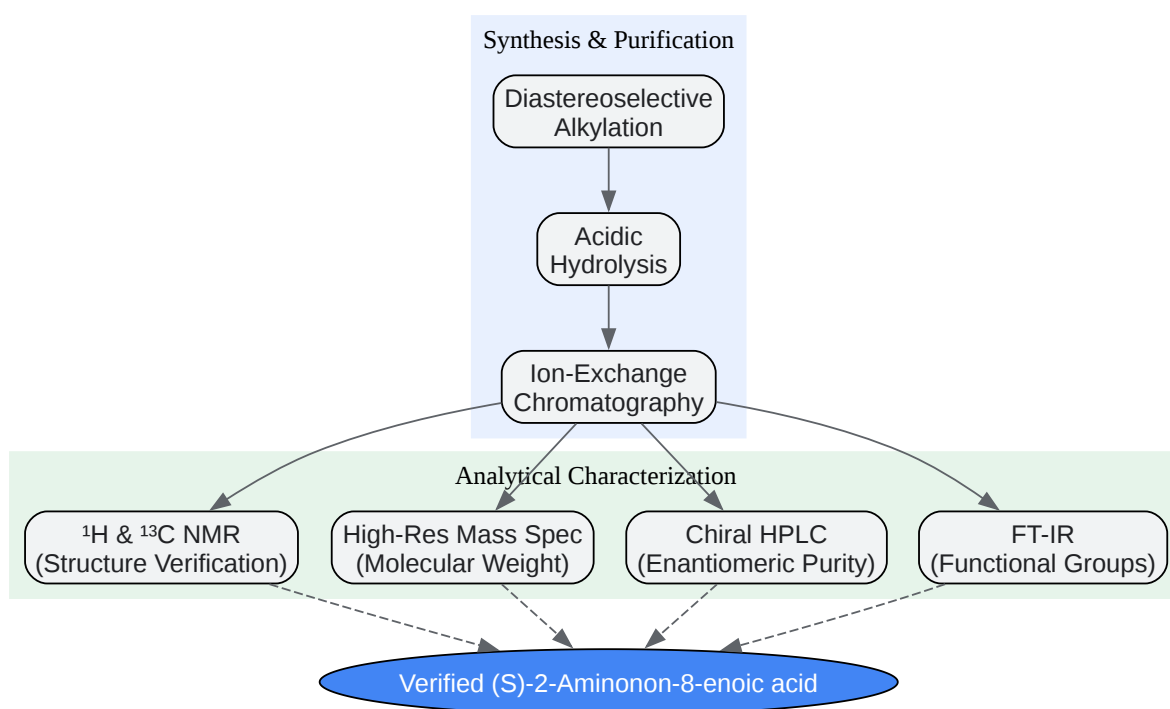
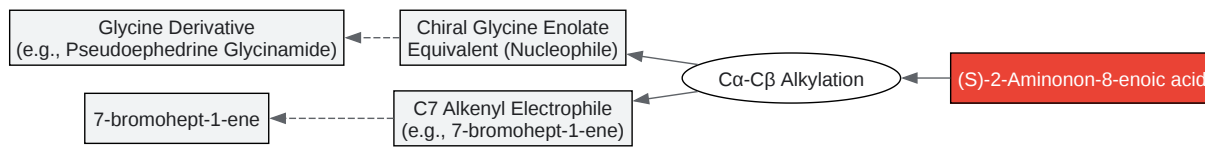
Property	Value	Source(s)
IUPAC Name	(2S)-2-aminonon-8-enoic acid	[2]
CAS Number	924307-76-6	[3][4][5]
Molecular Formula	C ₉ H ₁₇ NO ₂	[3][4]
Molecular Weight	171.24 g/mol	[4][6]
Canonical SMILES	C=CCCCCCC(C(=O)O)N	[6]
InChI	1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-m/s1	[5]
InChIKey	LKMSSWRWDBZUFC-QMMMGPBSA-N	[5]
MDL Number	MFCD11977264	[3][4][5]
PubChem CID	16655537	[2][3]

Part 2: Synthesis and Characterization Strategies

As a specialized, non-natural amino acid, **(S)-2-Aminonon-8-enoic acid** is not readily available from natural sources and requires targeted chemical synthesis. The primary challenge lies in controlling the stereochemistry at the α -carbon to exclusively yield the desired (S)-enantiomer. This section outlines credible, field-proven synthetic strategies and the subsequent analytical workflow for verification.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. For **(S)-2-Aminonon-8-enoic acid**, the key disconnection is at the C α -C β bond, separating the chiral amino acid core from the C7 alkenyl side chain. This suggests a strategy involving the alkylation of a chiral glycine enolate equivalent with a suitable C7 electrophile.



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